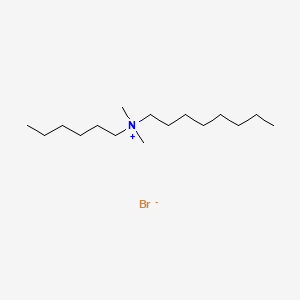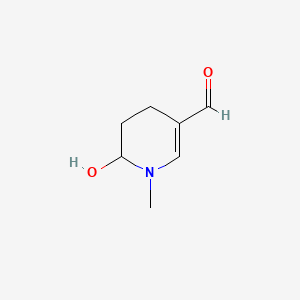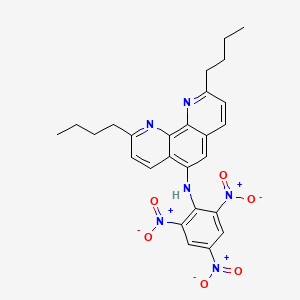![molecular formula C48H62BNO B574297 N-(4-[BENZOYL]BENZYL)-N,N,N-TRIBUTYLAMMONIUM BUTYLTRIPHENYL BORATE CAS No. 172040-90-3](/img/new.no-structure.jpg)
N-(4-[BENZOYL]BENZYL)-N,N,N-TRIBUTYLAMMONIUM BUTYLTRIPHENYL BORATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-[BENZOYL]BENZYL)-N,N,N-TRIBUTYLAMMONIUM BUTYLTRIPHENYL BORATE is a complex organoboron compound It is known for its unique structure, which includes a benzoylbenzyl group, a tributylammonium moiety, and a butyltriphenyl borate component
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-[BENZOYL]BENZYL)-N,N,N-TRIBUTYLAMMONIUM BUTYLTRIPHENYL BORATE typically involves the reaction of benzoylbenzyl chloride with tributylamine to form the ammonium salt. This intermediate is then reacted with butyltriphenyl borate under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-[BENZOYL]BENZYL)-N,N,N-TRIBUTYLAMMONIUM BUTYLTRIPHENYL BORATE can undergo various chemical reactions, including:
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like NaBH4, and nucleophiles such as halides or amines. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzoylbenzyl group can yield benzoic acid derivatives, while reduction can produce alcohols or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
N-(4-[BENZOYL]BENZYL)-N,N,N-TRIBUTYLAMMONIUM BUTYLTRIPHENYL BORATE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism by which N-(4-[BENZOYL]BENZYL)-N,N,N-TRIBUTYLAMMONIUM BUTYLTRIPHENYL BORATE exerts its effects involves its ability to form stable complexes with other molecules. The borate component can act as a Lewis acid, facilitating various chemical transformations. The ammonium group can participate in ionic interactions, enhancing the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-[BENZOYL]BENZYL)-N,N,N-TRIBUTYLAMMONIUM TETRAPHENYLBORATE
- N-(4-[BENZOYL]BENZYL)-N,N,N-TRIBUTYLAMMONIUM TRIPHENYLBORATE
Uniqueness
N-(4-[BENZOYL]BENZYL)-N,N,N-TRIBUTYLAMMONIUM BUTYLTRIPHENYL BORATE is unique due to its specific combination of functional groups, which confer distinct chemical properties. Its ability to participate in a wide range of reactions and form stable complexes makes it particularly valuable in synthetic chemistry and materials science .
Eigenschaften
CAS-Nummer |
172040-90-3 |
|---|---|
Molekularformel |
C48H62BNO |
Molekulargewicht |
679.84 |
IUPAC-Name |
(4-benzoylphenyl)methyl-tributylazanium;butyl(triphenyl)boranuide |
InChI |
InChI=1S/C26H38NO.C22H24B/c1-4-7-19-27(20-8-5-2,21-9-6-3)22-23-15-17-25(18-16-23)26(28)24-13-11-10-12-14-24;1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h10-18H,4-9,19-22H2,1-3H3;4-18H,2-3,19H2,1H3/q+1;-1 |
InChI-Schlüssel |
DDEDKEQSTHENNM-UHFFFAOYSA-N |
SMILES |
[B-](CCCC)(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CCCC[N+](CCCC)(CCCC)CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Synonyme |
N-(4-[BENZOYL]BENZYL)-N,N,N-TRIBUTYLAMMONIUM BUTYLTRIPHENYL BORATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




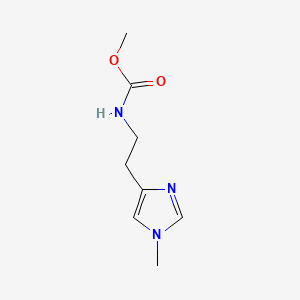
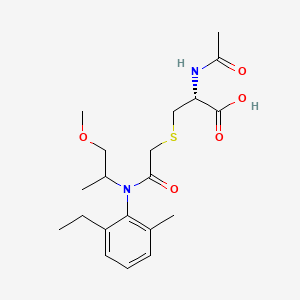
![Bis{4-[benzyl(methyl)amino]phenyl}methanol](/img/structure/B574230.png)
